molecular formula C30H16N2O10S B5005418 2,2'-[sulfonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid

2,2'-[sulfonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid

Cat. No.: B5005418
M. Wt: 596.5 g/mol
InChI Key: CFQGTALZBJJDRJ-UHFFFAOYSA-N
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Description

2,2’-[sulfonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two isoindole-1,3-dione units connected by a sulfonyl group and attached to benzoic acid moieties. Its molecular formula is C30H16N2O9S, and it has a molecular weight of approximately 580.52 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[sulfonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid typically involves the reaction of phthalic anhydride with sulfonyl chloride in the presence of a suitable base, followed by the introduction of benzoic acid groups. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting with the preparation of intermediate compounds such as sulfonylbisphthalimide. The process includes purification steps like recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-[sulfonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonyl group or the isoindole units.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoic acid moieties or the isoindole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfoxides or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2,2’-[sulfonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it useful in designing biologically active molecules, such as enzyme inhibitors or receptor ligands.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,2’-[sulfonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid involves its interaction with molecular targets through its functional groups. The sulfonyl and isoindole units can form hydrogen bonds, coordinate with metal ions, or participate in redox reactions. These interactions can modulate biological pathways, inhibit enzymes, or alter cellular processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2,2’-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid: Similar structure but with an oxygen linker instead of a sulfonyl group.

    Phthalimide derivatives: Compounds with similar isoindole-1,3-dione units but different substituents or linkers.

Uniqueness

2,2’-[sulfonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid is unique due to its sulfonyl linker, which imparts distinct chemical and physical properties. This feature enhances its reactivity and potential for forming diverse derivatives, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[5-[2-(2-carboxyphenyl)-1,3-dioxoisoindol-5-yl]sulfonyl-1,3-dioxoisoindol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H16N2O10S/c33-25-17-11-9-15(13-21(17)27(35)31(25)23-7-3-1-5-19(23)29(37)38)43(41,42)16-10-12-18-22(14-16)28(36)32(26(18)34)24-8-4-2-6-20(24)30(39)40/h1-14H,(H,37,38)(H,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQGTALZBJJDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N2C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC=C6C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H16N2O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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